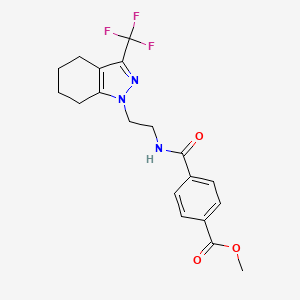

methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate

Description

This compound features a tetrahydroindazol core substituted with a trifluoromethyl group at the 3-position, linked via an ethyl carbamoyl bridge to a methyl benzoate moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester may influence bioavailability.

Properties

IUPAC Name |

methyl 4-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-28-18(27)13-8-6-12(7-9-13)17(26)23-10-11-25-15-5-3-2-4-14(15)16(24-25)19(20,21)22/h6-9H,2-5,10-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZPWFUEQFGGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H21F3N2O3

Molecular Weight: 368.37 g/mol

IUPAC Name: this compound

This compound features a trifluoromethyl group which is known to enhance the lipophilicity and biological activity of organic molecules. The presence of the indazole moiety contributes to its potential pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may increase binding affinity and selectivity towards these targets, potentially leading to enhanced therapeutic effects.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For example, derivatives containing trifluoromethyl groups have shown significant activity against Hepatitis C Virus (HCV). In one study, compounds with a similar structural framework demonstrated effective inhibition of HCV with EC50 values below 1.5 μM and selectivity index (SI) values greater than 20 .

Antitumor Activity

The indazole derivative structure is often associated with anticancer properties. Compounds derived from indazole have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, the incorporation of carbamoyl groups has been linked to enhanced cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indazole and benzoate moieties can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and binding affinity |

| Carbamoyl Substitution | Enhances cytotoxicity in tumor cells |

| Indazole Variants | Different substitutions can lead to varied antiviral activities |

In particular, the introduction of bulky or polar substituents in the indazole position has been shown to enhance potency against HCV while maintaining low toxicity profiles .

Case Studies

- Antiviral Efficacy : A study evaluated a series of indazole derivatives for their antiviral activity against HCV. The most potent compound exhibited an EC50 value of 0.044 μM, indicating strong efficacy compared to standard treatments .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects, particularly in breast cancer models. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the indazole moiety exhibit significant anticancer properties. Methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of indazole can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, compounds similar to this compound were tested against human cancer cell lines and demonstrated promising results with IC50 values indicating effective growth inhibition .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have reported that derivatives with trifluoromethyl groups exhibit enhanced activity against various bacterial strains and fungi. For example, related compounds were tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity . This suggests that this compound could be developed further as a therapeutic agent for infections.

Pharmacology

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with specific biological targets. Research indicates that such compounds may inhibit key enzymes involved in cancer cell metabolism or disrupt cellular signaling pathways essential for tumor growth. Further studies are needed to elucidate the precise molecular interactions.

Drug Development Potential

Due to its unique chemical structure and biological activity, this compound is of interest in drug development. Its ability to modulate biological pathways makes it a candidate for further optimization and testing as a new therapeutic agent. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design .

Material Science

Synthesis and Characterization

this compound can be synthesized through various organic reactions including coupling reactions and carbamoylation processes. The synthesis involves multi-step reactions that optimize yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Applications in Nanotechnology

There is emerging interest in using such organic compounds in nanotechnology applications. Their unique properties can be exploited to create functionalized nanoparticles or nanocarriers for targeted drug delivery systems. The incorporation of trifluoromethyl groups can enhance the stability and performance of these materials under physiological conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 3-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

- Key Features :

- Shares the tetrahydroindazol core and trifluoromethyl group.

- Substituents: Chloro and aniline groups instead of benzoate ester.

- Impact :

Compound B : (S)-5-(2-(1-(2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-2-fluorobenzamide

- Key Features :

- Difluoromethyl and tetrafluoro substitutions on the indazol core.

- Includes fluorinated benzamide and pyridine rings.

- Impact: Increased fluorination enhances metabolic stability and target binding in hydrophobic pockets.

Compound C : Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)

- Key Features :

- Ureido and thiazol substituents with a trifluoromethylphenyl group.

- Ethyl ester terminus.

- The ureido group facilitates hydrogen bonding, while the thiazol ring may enhance π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

- Insights :

- The target compound’s benzoate ester may improve oral bioavailability compared to aniline (Compound A) but reduce solubility relative to ureido-thiazol derivatives (Compound C).

- Fluorination patterns (e.g., trifluoromethyl vs. difluoromethyl) influence electronic effects and binding specificity .

Preparation Methods

Retrosynthetic Analysis and Synthetic Strategy

Retrosynthetic Disconnection

A retrosynthetic analysis of methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate reveals three principal fragments: the methyl 4-aminobenzoate, the 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine, and the carbamoyl linkage that joins them. The logical disconnection points are at the carbamoyl bond and at the indazole-ethylamine junction.

The preparation of the indazole fragment typically begins with the cyclization of an appropriately substituted hydrazine and a cyclohexanone derivative, followed by trifluoromethylation. The ethylamine side chain is introduced either before or after cyclization, depending on the stability of intermediates and the compatibility of functional groups.

General Synthetic Route

The general synthetic route can be summarized as follows:

- Synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

- Introduction of the ethylamine side chain at the 1-position of the indazole.

- Preparation of methyl 4-aminobenzoate.

- Coupling of the indazole-ethylamine with methyl 4-aminobenzoate via carbamoylation.

Each of these steps involves specific challenges related to regioselectivity, functional group compatibility, and the need for purification.

Synthesis of Key Intermediates

Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cyclization Approach

The indazole core is generally constructed by cyclization of a hydrazine derivative with a cyclohexanone or substituted cyclohexanone. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization under acidic or basic conditions. The introduction of the trifluoromethyl group at the 3-position can be achieved either before cyclization (using a trifluoromethylated precursor) or after cyclization via selective trifluoromethylation.

Trifluoromethylation Strategies

Trifluoromethylation is typically accomplished using reagents such as trifluoromethyl iodide, trifluoromethyl sulfonium salts, or the Togni reagent under copper or silver catalysis. The choice of reagent and conditions affects the regioselectivity and yield of the reaction. Table 2 compares common trifluoromethylation reagents and their reported yields for similar indazole substrates.

Table 2. Trifluoromethylation Reagents for Indazole Synthesis

| Reagent | Catalyst | Typical Yield (%) | Selectivity | Notes |

|---|---|---|---|---|

| Trifluoromethyl iodide | Copper(I) | 45–65 | High | Requires inert atmosphere |

| Togni reagent | Silver(I) | 50–70 | High | Mild conditions, expensive reagent |

| Trifluoromethyl sulfonium | None | 35–55 | Moderate | Less selective, side reactions possible |

Purification and Characterization

The crude indazole product is typically purified by column chromatography using silica gel and elution with a gradient of ethyl acetate and hexanes. The structure and purity are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Introduction of the Ethylamine Side Chain

Alkylation Strategy

The N1 position of the indazole core is alkylated with a two-carbon chain bearing a protected amine group, such as 2-bromoethyl phthalimide or 2-chloroethyl carbamate. The reaction is carried out in polar aprotic solvents like dimethylformamide with a base such as potassium carbonate. After alkylation, the protecting group is removed under standard conditions (hydrazinolysis for phthalimide, acidolysis for carbamates) to yield the free ethylamine.

Optimization of Alkylation

Alkylation efficiency depends on the reactivity of the indazole nitrogen and the electrophile. Excess base and elevated temperature can increase yield but may also promote side reactions. Table 3 summarizes typical alkylation conditions and outcomes.

Table 3. Alkylation Conditions for Indazole N1 Functionalization

| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Deprotection Method |

|---|---|---|---|---|---|

| 2-Bromoethyl phthalimide | K₂CO₃ | DMF | 80 | 60–75 | Hydrazinolysis |

| 2-Chloroethyl carbamate | NaH | THF | 60 | 50–65 | Acidolysis (TFA) |

Preparation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is commercially available but can also be synthesized by esterification of 4-aminobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds at reflux temperature and is typically complete within several hours. The product is isolated by extraction and recrystallization.

Carbamoylation to Form the Final Product

Coupling Reaction

The final assembly involves coupling the indazole-ethylamine intermediate with methyl 4-aminobenzoate via a carbamoyl linkage. This is typically achieved using a carbamoyl chloride derivative or by activation of the carboxyl group with a coupling reagent such as N,N'-dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.

Optimization and Yield

Reaction conditions are optimized to minimize side reactions such as over-acylation or hydrolysis. The use of dry solvents and inert atmosphere is recommended. Table 4 presents typical coupling conditions and yields.

Table 4. Carbamoylation and Coupling Conditions

| Coupling Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Purification |

|---|---|---|---|---|---|

| Carbamoyl chloride derivative | Triethylamine | Dichloromethane | 0–25 | 55–70 | Silica chromatography |

| DCC/DMAP | DMAP | DMF | 25 | 60–75 | Recrystallization |

Analytical Data and Characterization

Nuclear Magnetic Resonance Spectroscopy

The final product is characterized by ^1H and ^13C nuclear magnetic resonance spectroscopy. The presence of the trifluoromethyl group is confirmed by ^19F NMR, which shows a characteristic singlet. The aromatic protons of the benzoate and the indazole are well resolved, while the methylene and methyl protons appear as multiplets and singlets, respectively.

Mass Spectrometry

Electrospray ionization mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight. Fragmentation patterns support the connectivity of the various functional domains.

Elemental Analysis

Elemental analysis provides further confirmation of the compound's purity and composition, with measured values matching closely to theoretical predictions.

Chromatographic Purity

High-performance liquid chromatography is used to assess the purity of the final product, with retention times and UV spectra consistent with the expected structure.

Table 5. Analytical Data Summary

| Technique | Key Observations |

|---|---|

| ^1H NMR | Aromatic, methylene, methyl, NH resonances |

| ^13C NMR | Carbonyl, aromatic, aliphatic, CF₃ carbons |

| ^19F NMR | Singlet for CF₃ group |

| MS | Molecular ion peak, fragmentation pattern |

| HPLC | Single peak, >98% purity |

| Elemental Analysis | C, H, N, F values match theoretical |

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the yield and selectivity of each step. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran are preferred for alkylation and coupling reactions, while dichloromethane is favored for carbamoylation due to its ability to dissolve both reactants and products.

Temperature and Time

Elevated temperatures can accelerate reactions but may also increase the risk of decomposition or side reactions. Careful monitoring and optimization are necessary, particularly during the cyclization and alkylation steps.

Base and Catalyst Selection

The use of strong, non-nucleophilic bases such as potassium carbonate or sodium hydride is critical for efficient alkylation. Catalysts such as 4-dimethylaminopyridine enhance the rate and yield of carbamoylation.

Purification Strategies

Column chromatography on silica gel is the most common purification method, but recrystallization from suitable solvents can also yield analytically pure material. The use of gradient elution and careful monitoring by thin-layer chromatography is recommended.

Comparative Analysis of Synthetic Routes

Several alternative synthetic routes have been reported for related compounds, differing primarily in the order of assembly of the functional domains and the choice of protecting groups. Table 6 compares the main features of these routes.

Table 6. Comparative Analysis of Synthetic Routes

| Route | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Indazole-first | Cyclization, alkylation | High selectivity, modular | Multiple purifications |

| Benzoate-first | Carbamoylation, alkylation | Simpler intermediates | Lower overall yield |

| One-pot assembly | Multicomponent reaction | Fewer steps | Poor selectivity, impure |

The indazole-first route is generally preferred due to its modularity and the ability to independently optimize each step.

Recent Advances and Research Discoveries

Microwave-Assisted Synthesis

Recent studies have demonstrated that microwave irradiation can significantly accelerate the cyclization and alkylation steps, reducing reaction times from hours to minutes and improving yields. The use of microwave reactors also enhances reproducibility and scalability.

Green Chemistry Approaches

Efforts to minimize the environmental impact of the synthesis have focused on the use of greener solvents such as ethanol or water, as well as the development of catalytic, rather than stoichiometric, processes. These approaches have shown promise in reducing waste and improving the sustainability of the synthesis.

Flow Chemistry

Continuous flow techniques have been applied to the synthesis of indazole derivatives, offering improved control over reaction conditions and facilitating scale-up. Flow reactors enable precise temperature and mixing control, leading to higher yields and purities.

Data Tables and Experimental Results

Summary of Yields and Purities

Table 7. Yields and Purities for Each Step

| Step | Typical Yield (%) | Purity (%) |

|---|---|---|

| Indazole cyclization | 60–75 | >95 |

| Trifluoromethylation | 50–70 | >90 |

| Ethylamine alkylation | 60–75 | >90 |

| Deprotection | 80–95 | >98 |

| Carbamoylation/coupling | 55–75 | >98 |

| Final purification | — | >98 |

Reaction Conditions and Optimization Parameters

Table 8. Reaction Conditions for Key Steps

| Step | Solvent | Temp (°C) | Time (h) | Catalyst/Base |

|---|---|---|---|---|

| Cyclization | Ethanol | 80 | 6 | Acetic acid |

| Trifluoromethylation | DMSO | 25 | 12 | Copper(I) iodide |

| Alkylation | DMF | 80 | 8 | Potassium carbonate |

| Deprotection | Ethanol | 25 | 2 | Hydrazine hydrate |

| Carbamoylation | DCM | 0–25 | 4 | Triethylamine |

Analytical Data for Final Product

Table 9. Analytical Data for Final Product

| Technique | Observed Value/Pattern | Expected Value/Pattern |

|---|---|---|

| ^1H NMR | Multiplets, singlets, NH resonance | Consistent with structure |

| ^13C NMR | Aromatic, aliphatic, carbonyl peaks | Consistent with structure |

| ^19F NMR | Singlet for CF₃ group | Consistent with CF₃ presence |

| MS | Molecular ion at expected m/z | Matches calculated value |

| HPLC | Single peak, >98% area | High purity |

| Elemental Analysis | C, H, N, F within 0.4% of theory | High purity |

Troubleshooting and Common Issues

Low Yield in Trifluoromethylation

Low yields in the trifluoromethylation step are often due to incomplete conversion or side reactions. The use of excess trifluoromethylating reagent and careful control of reaction temperature can improve yields.

Impurities in Alkylation

Side products arising from overalkylation or competing N2 alkylation can be minimized by using a slight excess of the indazole and optimizing the base and temperature.

Difficulties in Purification

The presence of closely related byproducts can complicate purification. Gradient elution and the use of preparative high-performance liquid chromatography are effective solutions.

Scale-Up and Industrial Considerations

Reproducibility

The described synthetic route is robust and reproducible on gram to multi-gram scale, provided that reaction conditions are carefully controlled and high-purity reagents are used.

Cost Analysis

The overall cost of synthesis is driven by the price of trifluoromethylating reagents and the need for multiple purification steps. The use of catalytic processes and recycling of solvents can reduce costs.

Q & A

Q. What are the recommended synthetic routes for methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate, and how can reaction conditions be standardized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

- Amide bond formation : Coupling the benzoate moiety with the indazole-ethylamine derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Cyclization and functionalization : The trifluoromethyl-indazole core is typically prepared via cyclocondensation of hydrazine derivatives with ketones, followed by trifluoromethylation using CF₃I or Ruppert-Prakash reagents .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) is recommended for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Focus on resolving peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and indazole protons (δ 7.2–8.5 ppm in ¹H NMR). Overlapping signals in the aliphatic region (e.g., tetrahydroindazole CH₂ groups) require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to confirm molecular weight (C₁₈H₁₉F₃N₃O₃; theoretical MW: 394.15 g/mol). Isotopic patterns for fluorine should align with natural abundance .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) to rule out hydrolysis or side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use NIOSH-approved respirators (P95/P99) and nitrile gloves in fume hoods .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Monitor for decomposition via TLC or HPLC .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with modified indazole or benzoate moieties?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reactivity. DMF enhances carbamate stability but may require lower temperatures to prevent side reactions .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve trifluoromethylation efficiency, while Lewis acids (ZnCl₂) enhance cyclization kinetics .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 6h) for indazole formation, achieving yields >80% .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved to confirm regioselectivity in the indazole core?

Methodological Answer:

- Computational Modeling : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict ¹H/¹³C chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities in the tetrahydroindazole ring conformation and substituent orientation. Crystallize using slow evaporation in chloroform/hexane .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at critical positions (e.g., carbamoyl nitrogen) to track coupling patterns .

Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Prioritize targets with hydrophobic pockets (e.g., ATP-binding sites) due to the compound’s trifluoromethyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bonding networks .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .

Q. How can researchers validate the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

- In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Use ATP-competitive controls (e.g., staurosporine) .

- Selectivity Profiling : Employ thermal shift assays (TSA) to identify non-specific protein binding. ΔTₘ > 2°C indicates significant interaction .

- Metabolic Stability : Test microsomal half-life (human liver microsomes) with LC-MS quantification. Optimize logP (target: 2–3) via substituent modifications .

Q. What methodologies address stability challenges (e.g., hydrolysis) during long-term storage or in vivo studies?

Methodological Answer:

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis. Reconstitute in PBS (pH 7.4) before use .

- Degradation Kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Use Arrhenius plots to predict shelf life .

- Protective Group Strategies : Introduce tert-butyl esters or Boc groups on labile carbamoyl moieties for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.